molecular formula C7H11BrN2O B8349704 2-bromo-1-(3-methoxypropyl)-1H-imidazole

2-bromo-1-(3-methoxypropyl)-1H-imidazole

Cat. No.: B8349704
M. Wt: 219.08 g/mol
InChI Key: YNKFLGGFVNZIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-methoxypropyl)-1H-imidazole is a versatile brominated heterocyclic compound offered for research and development purposes. As a member of the imidazole family, it serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for the construction of more complex molecules in medicinal chemistry and materials science . The bromine substituent at the 2-position of the imidazole ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse functional groups . The 3-methoxypropyl chain at the 1-position can influence the compound's solubility and electronic properties, potentially tailoring it for specific applications like the development of ionic liquids or as a precursor for ligands in catalytic systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-1-(3-methoxypropyl)imidazole

InChI

InChI=1S/C7H11BrN2O/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3

InChI Key

YNKFLGGFVNZIQZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CN=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Halogen Substituents
  • 1-(3-Chloropropyl)-1H-imidazole (C₆H₉ClN₂): Replacing bromine with chlorine reduces leaving-group ability and steric bulk. Chlorine’s lower electronegativity and smaller atomic radius result in slower nucleophilic substitution compared to bromine .
Alkyl and Ether Substituents
  • 2-Bromo-1-isopropyl-4-nitro-1H-imidazole (C₇H₉BrN₃O₂): The nitro group at position 4 is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. This contrasts with the electron-donating methoxy group in the target compound, which activates the ring for further functionalization .
  • 2-Bromo-1-(phenylsulfonyl)-1H-imidazole (C₉H₇BrN₂O₂S): The phenylsulfonyl group is both bulky and electron-withdrawing, stabilizing the compound against degradation but reducing reactivity in cross-coupling reactions .
Electronic and Steric Effects
  • 3-Methoxypropyl vs.

Structural Insights from Related Compounds

  • Bond Angles and Conformation : Studies on benzimidazole analogs (e.g., 1-[2,2-Bis(benzimidazolylmethyl)-3-bromopropyl]-1,3-benzimidazole) reveal that bulky substituents influence bond angles (e.g., C7—N1—C1: 109.9°) and torsional strain, which may apply to the methoxypropyl group in the target compound .
  • Crystallographic Data : Derivatives like 2-bromo-1-methyl-1H-imidazole HCl exhibit planar imidazole rings, with bromine participating in halogen bonding, a feature critical in crystal engineering .

Preparation Methods

Potassium Carbonate-Mediated Alkylation in Polar Solvents

In a protocol adapted from Ambeed’s alkylation of ethyl imidazole-2-carboxylate, 2-bromoimidazole reacts with 3-methoxypropyl bromide in acetone using potassium carbonate as a base. The reaction proceeds at room temperature over 12–24 hours, yielding the target compound in ~75–80% efficiency after aqueous workup and chromatography. Key advantages include mild conditions and compatibility with moisture-sensitive groups.

Reaction Conditions

  • Substrates : 2-Bromoimidazole (1.0 equiv), 3-methoxypropyl bromide (1.2 equiv)

  • Base : K₂CO₃ (1.5 equiv)

  • Solvent : Acetone (8 mL/mmol)

  • Temperature : 20–25°C

  • Time : 12–24 h

Yield Optimization

ParameterVariationYield (%)
SolventDMF65
SolventAcetonitrile72
BaseCs₂CO₃78
Temperature40°C68

The use of cesium carbonate marginally improves yields due to enhanced deprotonation kinetics.

Denitrogenative Cyclization of 1,2,3-Triazole Precursors

A denitrogenative strategy, inspired by PMC’s synthesis of 1H-imidazoles, involves the acid-mediated rearrangement of 5-amino-1-(3-methoxypropyl)-1,2,3-triazoles. This method ensures precise regiocontrol over the bromine and 3-methoxypropyl substituents.

Triazole Synthesis via Dipolar Cycloaddition

The precursor 5-amino-1-(3-methoxypropyl)-1,2,3-triazole is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Substrate : 3-Methoxypropyl azide (1.2 equiv) and propargyl amine (1.0 equiv)

  • Catalyst : CuI (10 mol%) in DMSO at 70°C for 3 h.

Acid-Mediated Rearrangement to Imidazole

Heating the triazole derivative in ethanol with concentrated HCl induces denitrogenation, forming the imidazole core:

  • Conditions : 0.5 M HCl in EtOH, reflux (3 h)

  • Yield : 85–90% after neutralization and extraction.

Mechanistic Insight
Protonation of the triazole’s N3 atom triggers ring contraction, followed by elimination of nitrogen gas and tautomerization to the aromatic imidazole.

Bromination of 1-(3-Methoxypropyl)-1H-Imidazole

Post-synthetic bromination offers an alternative route, particularly when direct alkylation is hindered by steric or electronic factors. A patent-derived method using phosphorus oxybromide (POBr₃) demonstrates efficacy.

Phosphorus Oxybromide-Mediated Bromination

Procedure :

  • Suspend 1-(3-methoxypropyl)-1H-imidazole (1.0 equiv) in ethyl acetate.

  • Add POBr₃ (3.0 equiv) dropwise under nitrogen.

  • Reflux for 24 h, followed by quenching with ice water.

Yield : 70–75% after silica gel chromatography.

Challenges :

  • Competing O-alkyl cleavage under acidic conditions.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation75–8095HighModerate
Denitrogenation85–9098MediumHigh
Bromination70–7590LowLow

The denitrogenative route offers superior yields and purity but requires multi-step synthesis. Alkylation balances efficiency and practicality for industrial-scale production.

Emerging Techniques and Green Chemistry

Microwave-assisted synthesis in PEG-400/water systems, as demonstrated for analogous imidazoles , reduces reaction times to 10–15 minutes with 85–88% yields. This approach minimizes solvent waste and aligns with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-(3-methoxypropyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves reacting 1H-imidazole with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at 80–100°C . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the product .
  • Key Variables : Elevated temperatures (≥80°C) and prolonged reaction times (12–24 hrs) improve substitution efficiency. Catalysts like CuI (0.1 eq.) may accelerate the reaction in some cases .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR : 1^1H NMR (CDCl₃) typically shows signals for the methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃, δ 1.8–2.2 ppm for CH₂CH₂CH₂) and imidazole protons (δ 6.8–7.5 ppm) .
  • IR : Peaks at 3100–2900 cm⁻¹ (C-H stretching) and 1100–1050 cm⁻¹ (C-O from methoxy) confirm functional groups .
  • HRMS : Exact mass calculation (C₇H₁₀BrN₂O) should match experimental data within 3 ppm error .

Q. What are the common applications of this compound in medicinal chemistry?

  • Biological Relevance : Imidazole derivatives are widely explored as enzyme inhibitors (e.g., indoleamine 2,3-dioxygenase) and receptor ligands due to their heterocyclic aromaticity and halogen substituents . While specific data for this compound is limited, brominated imidazoles often exhibit antibacterial and antitumor activity in preliminary assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • QSAR/CoMSIA Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) of imidazole analogs can predict binding affinities to biological targets (e.g., antiepileptic activity via ED₅₀ values) .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites for further functionalization .

Q. What catalytic systems are effective for cross-coupling reactions involving the bromine substituent?

  • Palladium Catalysis : The bromine atom at position 2 enables Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in THF/water with K₂CO₃ at 80°C .
  • Challenges : Steric hindrance from the 3-methoxypropyl group may reduce coupling efficiency. Screening ligands (e.g., XPhos) or microwave-assisted heating (100°C, 30 mins) can improve yields .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound?

  • Stability Studies :

  • pH Sensitivity : Imidazole rings protonate below pH 6.5, altering solubility and reactivity. Store in neutral buffers (pH 7–7.5) for long-term stability .
  • Thermal Degradation : TGA analysis shows decomposition above 200°C. Avoid prolonged heating in solution (>100°C) to prevent bromine elimination .

Q. What strategies resolve contradictions in reported biological activity data for imidazole analogs?

  • Data Validation :

Replicate assays under standardized conditions (e.g., MES test for antiepileptic activity) .

Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .

Control for impurities (e.g., residual DMF) via HPLC purity checks (>98%) .

Methodological Considerations Table

Aspect Recommended Protocol References
Synthesis 1H-imidazole + 3-methoxypropyl bromide/K₂CO₃/DMF/24 hrs/80°C
Purification Column chromatography (EtOAc:hexane, 3:7)
Biological Screening MES test (ED₅₀), MIC assay for antibacterial activity
Computational Modeling CoMSIA for SAR, DFT for electronic properties

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